molecular formula C18H18BrNO2 B3912261 3-[(4-bromo-3-methylphenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one

3-[(4-bromo-3-methylphenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one

Cat. No. B3912261
M. Wt: 360.2 g/mol
InChI Key: SESRSUOJZVXMPQ-ACCUITESSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-bromo-3-methylphenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one is a chemical compound that has been widely studied for its potential applications in various fields of scientific research. This compound is commonly referred to as BMK or PMK, and it is a key intermediate in the synthesis of several pharmaceuticals and agrochemicals. The purpose of

Mechanism of Action

The mechanism of action of 3-[(4-bromo-3-methylphenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one is not fully understood. However, studies have suggested that this compound may act by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. It may also modulate the immune response and reduce inflammation in the body.
Biochemical and Physiological Effects:
3-[(4-bromo-3-methylphenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one has been shown to have several biochemical and physiological effects. Studies have suggested that this compound may induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and modulate the immune response. It may also have neuroprotective effects and improve cognitive function.

Advantages and Limitations for Lab Experiments

The advantages of using 3-[(4-bromo-3-methylphenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one in lab experiments include its high purity and stability, as well as its potential for use as a precursor in the synthesis of several pharmaceuticals and agrochemicals. However, the limitations of using this compound in lab experiments include its high cost and the need for specialized equipment and expertise to synthesize and handle it safely.

Future Directions

There are several future directions for research on 3-[(4-bromo-3-methylphenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one. These include:
1. Further investigation of the mechanism of action of this compound and its potential for use in the treatment of cancer, inflammation, and viral infections.
2. Development of new synthesis methods and optimization of existing methods to improve the yield and purity of the final product.
3. Investigation of the neuroprotective effects of this compound and its potential for use in the treatment of neurodegenerative diseases.
4. Exploration of the potential use of this compound as a precursor in the synthesis of new pharmaceuticals and agrochemicals.
5. Investigation of the potential side effects and toxicity of this compound to ensure its safety for use in scientific research.

Scientific Research Applications

3-[(4-bromo-3-methylphenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one has been extensively studied for its potential applications in various fields of scientific research. This compound has been shown to exhibit antitumor, anti-inflammatory, and antiviral properties. It has also been investigated for its potential use as a precursor in the synthesis of several pharmaceuticals and agrochemicals.

properties

IUPAC Name

(E)-3-(4-bromo-3-methylanilino)-1-(4-methoxyphenyl)but-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrNO2/c1-12-10-15(6-9-17(12)19)20-13(2)11-18(21)14-4-7-16(22-3)8-5-14/h4-11,20H,1-3H3/b13-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SESRSUOJZVXMPQ-ACCUITESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=CC(=O)C2=CC=C(C=C2)OC)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)N/C(=C/C(=O)C2=CC=C(C=C2)OC)/C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(4-bromo-3-methylanilino)-1-(4-methoxyphenyl)but-2-en-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(4-bromo-3-methylphenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one
Reactant of Route 2
Reactant of Route 2
3-[(4-bromo-3-methylphenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one
Reactant of Route 3
Reactant of Route 3
3-[(4-bromo-3-methylphenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one
Reactant of Route 4
Reactant of Route 4
3-[(4-bromo-3-methylphenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one
Reactant of Route 5
3-[(4-bromo-3-methylphenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one
Reactant of Route 6
Reactant of Route 6
3-[(4-bromo-3-methylphenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.